molecular formula C10H9ClF3N B2548265 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 2089277-03-0

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2548265
CAS No.: 2089277-03-0
M. Wt: 235.63
InChI Key: XHWTXSCLCGVNHP-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a bicyclic aromatic compound featuring a partially saturated quinoline core. The molecule is substituted with a chlorine atom at position 8 and a trifluoromethyl (-CF₃) group at position 6. These substituents confer unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may modulate electronic interactions or steric hindrance .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWTXSCLCGVNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)C(F)(F)F)Cl)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with trifluoroacetic acid and formaldehyde, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring undergoes selective oxidation to form aromatic quinoline derivatives. This is typically achieved under mild catalytic conditions to preserve functional groups.

Reagents/Conditions Products Yield Key Observations
KMnO₄ in H₂O/THF (0°C, 2 hr)8-Chloro-6-(trifluoromethyl)quinoline72% Selective C-H activation at C4 position
Pd/C (10 mol%), O₂ (1 atm)Partially oxidized dihydroquinoline intermediates58% Requires strict temperature control (60°C)

Mechanistic studies show that oxidation proceeds via radical intermediates stabilized by the trifluoromethyl group’s inductive effects .

Nucleophilic Substitution

The chlorine atom at C8 participates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions due to activation by the adjacent trifluoromethyl group.

Nucleophile Conditions Products Yield
PiperidineDMF, 80°C, 12 hr8-Piperidino-6-(trifluoromethyl)-1,2,3,4-THQ85%
Sodium methoxideMeOH reflux, 6 hr8-Methoxy-6-(trifluoromethyl)-1,2,3,4-THQ78%
ThiophenolK₂CO₃, DMSO, 100°C8-Phenylthio-6-(trifluoromethyl)-1,2,3,4-THQ63%

The trifluoromethyl group enhances the leaving group ability of chlorine by polarizing the C-Cl bond.

Reductive Functionalization

The saturated ring system allows selective hydrogenation or reductive amination to modify stereochemistry or introduce new functionalities.

Reagents Products Stereochemical Outcome Yield
H₂ (1 atm), Pd/C in EtOHcis-8-Chloro-6-(trifluoromethyl)decahydroquinolinecis-selectivity (>95% de) 89%
NaBH₃CN, AcOHN-Alkylated derivativesRetention of THQ ring conformation76%

Reduction of the imine intermediate in domino reactions shows high diastereoselectivity due to steric hindrance from the trifluoromethyl group .

Domino Reactions for Ring Functionalization

Domino sequences combining reduction, cyclization, and alkylation efficiently construct polycyclic derivatives.

Example pathway :

  • Initial reduction of nitro precursor to amine.

  • Cyclization with formaldehyde to form tetrahydroquinoline core.

  • N-Methylation using methyl iodide.

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed couplings, though the trifluoromethyl group limits some pathways due to electronic deactivation.

Reaction Type Conditions Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O8-Aryl-6-(trifluoromethyl)-THQ55%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated derivatives48%

Lower yields in cross-couplings correlate with the electron-deficient aromatic system.

Acid-Catalyzed Rearrangements

Under strong acidic conditions, ring contraction/expansion reactions occur, leveraging the stability of the trifluoromethyl group.

Conditions Products Mechanistic Insight
H₂SO₄ (conc.), 120°CBenzazepine derivativesWagner-Meerwein shift observed
AlCl₃, CH₂Cl₂, refluxFluorinated indole analogsFriedel-Crafts alkylation followed by cyclization

Radical Reactions

The C-Cl bond undergoes homolytic cleavage under UV irradiation, generating chlorine radicals for cascade processes.

Initiation Products Application
UV light (254 nm), AIBNChlorine-bridged dimersPolymer precursor synthesis
FeCl₃, H₂O₂C8-hydroxylated derivativesLate-stage functionalization

This compound’s versatility stems from the synergistic effects of its substituents: the chlorine atom provides a handle for substitution, while the trifluoromethyl group directs reactivity through electronic and steric effects. Current research focuses on optimizing catalytic systems to improve yields in cross-couplings and enantioselective reductions .

Scientific Research Applications

Chemistry

  • Building Block for Complex Compounds:
    • The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new materials with tailored properties.
  • Reactivity Studies:
    • It undergoes reactions such as oxidation and substitution, allowing researchers to explore its reactivity and develop new derivatives with enhanced functionalities.

Biology

  • Enzyme Inhibition Studies:
    • Due to its structural similarity to biologically active molecules, this compound is used in studies related to enzyme inhibition and receptor binding. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.
  • Pharmacological Research:
    • The compound has been investigated for potential therapeutic applications due to its ability to modulate biological activities through interactions with specific molecular targets.

Industry

  • Material Development:
    • It is utilized in developing materials with specific electronic and optical properties. The incorporation of fluorinated groups often leads to improved stability and performance in various applications.
  • Chemical Manufacturing:
    • 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is also used in the production of specialty chemicals that require precise chemical characteristics for industrial applications .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of various tetrahydroquinoline derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways. This finding supports its potential use in drug development targeting metabolic disorders.

Case Study 2: Material Science

Research focused on the application of this compound in creating advanced materials for electronic devices. The study demonstrated that incorporating this compound into polymer matrices enhanced the electrical conductivity and thermal stability of the resulting materials.

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom may participate in binding interactions with target proteins or enzymes, leading to the modulation of their activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline Cl (C8), -CF₃ (C6) C₁₀H₉ClF₃N High synthetic yield (99.9% in certain reactions); potential bioactivity due to electron-withdrawing groups
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline HCl -CF₃ (C6), HCl salt C₁₀H₁₁ClF₃N Isoquinoline core; hydrochloride salt enhances solubility
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline -CF₃ (C7) C₁₀H₁₀F₃N Positional isomer; altered electronic distribution may affect receptor binding
6-Bromo-1,2,3,4-tetrahydroquinoline Br (C6) C₉H₁₀BrN High yield (97%); bromine’s steric bulk may limit reactivity
6-Methoxy-1,2,3,4-tetrahydroquinoline OCH₃ (C6) C₁₀H₁₃NO Electron-donating group; moderate antimicrobial activity
6-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline Cl (C6), Ph (C1) C₁₅H₁₄ClN Phenyl group increases hydrophobicity; antitumor potential
Key Observations:
  • Substituent Position: The position of the trifluoromethyl group (C6 vs. C7) significantly alters electronic properties. For instance, 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline may exhibit reduced steric hindrance compared to the C6 analog .
  • Electron Effects : Electron-withdrawing groups (-CF₃, -Cl) enhance resonance stabilization and thermal stability, as seen in jet fuel additives .

Pharmacological Considerations

  • 8-Chloro-6-(trifluoromethyl) Derivative : The -CF₃ group may enhance blood-brain barrier penetration, while the chlorine atom could reduce metabolic clearance .
  • Analgesic Activity: Simpler analogs like 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline exhibit morphine-like activity, suggesting that bulkier substituents (e.g., -CF₃) might alter receptor binding .

Biological Activity

8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (C10H8ClF3N) is a heterocyclic compound belonging to the tetrahydroquinoline class, characterized by a chloro substituent at the 8-position and a trifluoromethyl group at the 6-position. This unique structural arrangement contributes to its diverse biological activities and potential therapeutic applications in medicinal chemistry.

The compound's molecular structure significantly influences its reactivity and biological activity. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity and modulates its interaction with biological targets. The trifluoromethyl group is particularly noteworthy for its electron-withdrawing properties, which can affect binding affinity with proteins and enzymes.

Biological Activities

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis.
  • Anticancer Properties : Tetrahydroquinoline analogs have been investigated for their ability to inhibit specific proteins involved in cancer progression. For instance, studies have highlighted their role as inhibitors of EPAC proteins, which are implicated in cancer metastasis .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory responses .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Binding Interactions : The chloro group may participate in hydrogen bonding with target proteins, while the trifluoromethyl group enhances interaction through halogen bonding .
  • Lipophilicity : Increased lipophilicity allows for better membrane permeability, facilitating access to intracellular targets.

Table 1: Biological Activity Overview

Activity TypeCompound/AnalogObserved EffectReference
Anti-inflammatoryVarious tetrahydroquinolinesModulation of inflammatory pathways
AnticancerCE3F4 (tetrahydroquinoline analog)Inhibition of EPAC1 activation
Enzyme inhibitionTetrahydroquinoline derivativesInhibition of COX-2 and LOX-5/15

Case Study: EPAC Inhibition

In a study focusing on the structure-activity relationship (SAR) of tetrahydroquinoline analogs, it was found that specific substitutions significantly influenced their potency against EPAC1. For example:

  • The analog CE3F4 demonstrated approximately 58% inhibition at 50 μM concentration.
  • Substitutions at various positions (e.g., bromine at the 5 position) enhanced activity compared to unsubstituted versions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted propargyl-amines using transition metal catalysts (e.g., gold catalysis) or halogenation of precursor tetrahydroquinolines. For example, trifluoromethyl groups are often introduced via electrophilic substitution or fluorinating agents like SF₄ or HF-pyridine complexes. Reaction temperature (e.g., 60–100°C) and solvent polarity significantly impact regioselectivity and yield, as seen in analogous fluorinated quinoline syntheses . Chlorination at the 8-position may employ CuCl₂ or SOCl₂ under reflux conditions .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Characteristic signals for the tetrahydroquinoline core include δ 1.5–2.5 ppm (methylene protons) and δ 6.5–7.5 ppm (aromatic protons). Trifluoromethyl groups show distinct 19F NMR peaks near δ -60 to -70 ppm .
  • X-ray crystallography : Intermolecular hydrogen bonding (e.g., O–H⋯O) and dihedral angles between substituents (e.g., carboxyl groups and benzene rings) provide structural validation, as demonstrated in related chlorinated tetrahydroquinolines .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Methodological Answer :

  • Solubility : Predominantly lipophilic due to the trifluoromethyl and chloro substituents. Solubility in polar solvents (e.g., DMSO, ethanol) can be enhanced via salt formation (e.g., hydrochloride) .
  • Stability : Sensitive to light and moisture. Storage under inert gas (N₂/Ar) at -20°C in amber vials is recommended. Degradation products can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric effects in catalytic reactions or biological interactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the quinoline ring and altering reactivity in electrophilic substitutions. Steric effects can hinder access to the 6-position in cross-coupling reactions. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity, as shown in fluorinated quinoline analogs .

Q. What strategies address regioselectivity challenges during functionalization of the tetrahydroquinoline core?

  • Methodological Answer :

  • Directed C–H activation : Use of directing groups (e.g., -NHBoc) to selectively functionalize the 5- or 7-positions.
  • Protection/deprotection : Temporary masking of reactive sites (e.g., NH with tert-butoxycarbonyl) enables stepwise modification .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurity profiles (e.g., unreacted precursors) or assay conditions. Rigorous purification (e.g., column chromatography followed by recrystallization) and standardized bioassays (e.g., MIC testing against Gram-negative bacteria) are critical. Cross-validate results using orthogonal techniques like SPR or isothermal titration calorimetry .

Q. What computational tools are effective for modeling substituent effects on the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like DNA gyrase. QSAR models trained on fluorinated quinolines can estimate logP, bioavailability, and metabolic stability .

Q. What are the safety protocols for handling halogenated tetrahydroquinolines, and how should waste be managed?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing HCl or HF.
  • Waste disposal : Halogenated waste must be segregated, neutralized (e.g., with NaOH for acidic byproducts), and incinerated by licensed facilities .

Methodological Notes

  • Synthetic Optimization : Pilot reactions should vary catalysts (e.g., Pd vs. Au) and solvents (DMF vs. THF) to optimize yield .
  • Analytical Cross-Check : Combine LC-MS (for purity) with elemental analysis to confirm stoichiometry .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously to ensure reproducibility .

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